(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Strecker synthesis followed by efficient chiral resolution techniques such as crystallization or chromatography to ensure high enantiomeric purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with GABA receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily through interactions with GABA receptors in the central nervous system. By mimicking the structure of GABA, it can modulate neurotransmission, potentially leading to sedative or anxiolytic effects. The exact molecular targets and pathways involved include binding to GABA_A and GABA_B receptors, influencing ion channel activity and neurotransmitter release.
Comparison with Similar Compounds
Gamma-aminobutyric acid (GABA): The primary inhibitory neurotransmitter in the brain.
Baclofen: A GABA_B receptor agonist used as a muscle relaxant.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other GABA analogs. Its chiral nature and the presence of the 3-chlorophenyl group contribute to its unique interactions with biological targets.
Properties
IUPAC Name |
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPEMYQUCEGDY-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-54-3 |
Source
|
Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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